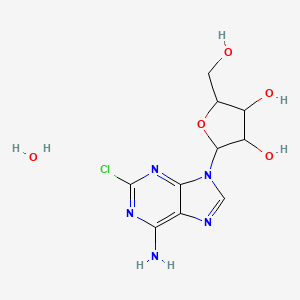

2-Chloroadenosine hemihydrate

Vue d'ensemble

Description

2-Chloroadenosine hemihydrate is an analog of adenosine . It is an adenosine A1 receptor agonist and might possess anti-oxidant property .

Synthesis Analysis

2-Chloroadenosine hemihydrate has a molecular formula of C10H12ClN5O4 · 0.5H2O . It is also known as 6-Amino-2-chloropurine riboside . The synthesis process of this compound is not explicitly mentioned in the search results.Molecular Structure Analysis

The molecular weight of 2-Chloroadenosine hemihydrate is 310.69 g/mol . The SMILES string representation isO[C@H]1C@@HC@HC3=C2C(N)=NC(Cl)=N3)O[C@@H]1CO.O[C@H]4C@@HC@HC6=C5C(N)=NC(Cl)=N6)O[C@@H]4CO.O . Physical And Chemical Properties Analysis

2-Chloroadenosine hemihydrate is a powder with a melting point of 160 °C (dec.) (lit.) . It has a molecular weight of 310.69 .Applications De Recherche Scientifique

Anticancer Potential

2-Chloroadenosine has shown promise as an anticancer agent. It's capable of inducing apoptosis in various cell lines, including human prostate cancer cells. This process occurs either via adenosine receptors or through metabolic transformations leading to nucleotide analogues. These analogues are effective in treating a range of malignancies, showing specificity for cells in the S-phase and inhibiting DNA synthesis. Additionally, 2-Chloroadenosine can sensitize cells to other antineoplastic agents and trigger cell cycle arrest, making it useful in combination therapies (Bellezza, Tucci, & Minelli, 2008).

Synthesis and Industrial Application

The synthesis of 2-Chloroadenosine from commercially available substrates has been developed. This method avoids toxic metal catalysts and offers an attractive route for industrial application due to its efficiency and use of readily available materials (Xia Ran et al., 2016).

Mechanisms in Cell Death

Research has explored the mechanisms of cell death induced by 2-Chloroadenosine in leukemic B-cells. It triggers apoptosis through caspase-3 activation, DNA fragmentation, and other processes. This apoptosis is primarily the result of its intracellular metabolism, leading to ATP depletion and the accumulation of the triphosphate analogue (Bastin-Coyette et al., 2008).

Binding to Adenosine Receptors

2-Chloroadenosine has been used to study the presence of adenosine receptors on rat brain cortical membranes. It revealed the presence of a single binding site, providing insight into adenosine receptor characteristics in the brain (Wu et al., 1980).

Metabolic Activity

This compound can be metabolized by phosphorylation in rat liver cells, leading to the formation of 2-chloro nucleotides. This discovery has implications for understanding its metabolic activities in different cell types (Claeyssens et al., 1988).

Influence on Blood Flow

2-Chloroadenosine, a potent cerebrovasodilator, has shown significant influence on cerebral blood flow. This finding is critical for investigating treatments in traumatic and ischemic brain injury scenarios (Kochanek et al., 2001).

Antiepileptogenic and Anticonvulsant Effects

The compound has exhibited antiepileptogenic properties, preventing the development of epileptic states in animal models. It also acts as an anticonvulsant against kindled seizures, which could have implications for epilepsy treatment (Abdul-Ghani, Attwell, & Bradford, 1997).

Mécanisme D'action

Target of Action

2-Chloroadenosine hemihydrate, a metabolically stable analog of adenosine, primarily targets adenosine receptors . It acts as an adenosine receptor agonist . The compound has a potent effect on the peripheral and central nervous system .

Mode of Action

2-Chloroadenosine hemihydrate interacts with its targets, the adenosine receptors, by binding to them . This binding action results in the activation of these receptors . The activation of adenosine receptors has been associated with various physiological effects, including anticonvulsive activity .

Biochemical Pathways

The activation of adenosine receptors by 2-Chloroadenosine hemihydrate affects various biochemical pathways. For instance, it has been found to inhibit uridine influx, a process involved in nucleoside transport . It also shows high affinity for nitrobenzylthioinosine binding, a process related to adenosine uptake .

Pharmacokinetics

It is known that the compound is a transported permeant for the nucleoside transporter in human erythrocytes . This suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 2-Chloroadenosine hemihydrate’s action are diverse, given its role as an adenosine receptor agonist. For example, it has been used to activate adenosine receptors in the thalamus, generating anticonvulsive activity in a rat model of generalized seizures . This suggests that the compound may have potential therapeutic applications in conditions involving seizures.

Action Environment

The action, efficacy, and stability of 2-Chloroadenosine hemihydrate can be influenced by various environmental factors. For instance, the compound’s transport by the nucleoside transporter in human erythrocytes is enhanced at acidic pH . This suggests that the compound’s action may be more potent in acidic environments, such as those found in certain pathological conditions like ischemia-reperfusion injury .

Safety and Hazards

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H12ClN5O4.H2O/c2*11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;/h2*2-3,5-6,9,17-19H,1H2,(H2,12,14,15);1H2/t2*3-,5-,6-,9-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRURCFOLSGPTMO-IZGCVNAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N.C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2N10O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81012-94-4 | |

| Record name | 2-Chloroadenosine hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

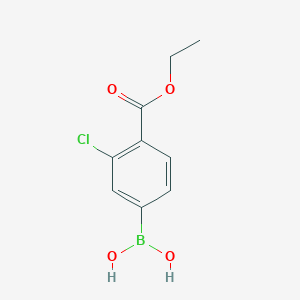

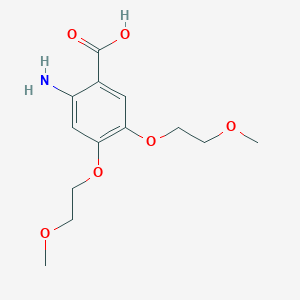

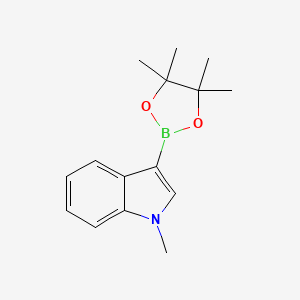

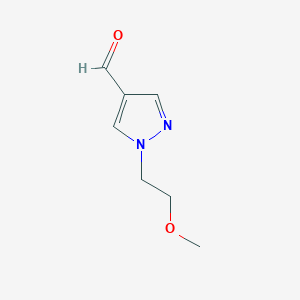

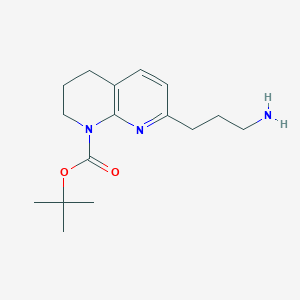

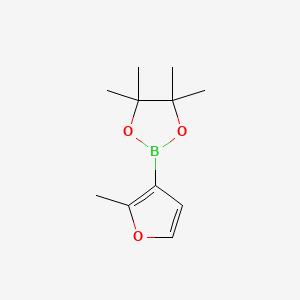

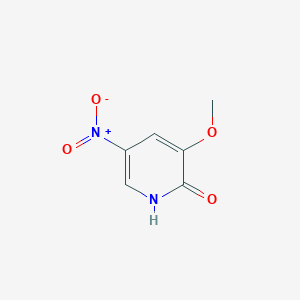

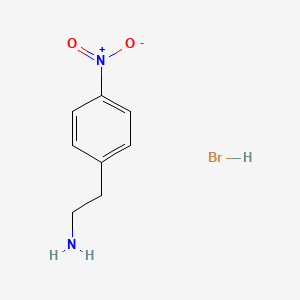

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.